

Physical properties of (2-Chloropropoxy)benzene (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Chloropropoxy)benzene

Cat. No.: B1582726

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **(2-Chloropropoxy)benzene**

Introduction

(2-Chloropropoxy)benzene, identified by CAS number 53491-30-8, is a halogenated aromatic ether.^{[1][2]} Its molecular structure, consisting of a benzene ring linked to a chloropropyl group via an ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors.^[1] For professionals in drug development and chemical synthesis, a thorough understanding of its fundamental physical properties is paramount for process optimization, purification, and ensuring reaction safety and efficiency.

This technical guide provides a focused examination of two core physical properties of **(2-Chloropropoxy)benzene**: its boiling point and density. We will present the available data, detail the rigorous experimental methodologies for their determination, and explain the scientific principles that underpin these protocols, ensuring a self-validating and reliable approach for researchers.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure and the resulting intermolecular forces. For **(2-Chloropropoxy)benzene**, these properties are crucial for handling, purification via distillation, and for use as a solvent or reagent. The key quantitative data are summarized below.

Physical Property	Value	Conditions	Source(s)
Molecular Formula	C ₉ H ₁₁ ClO	-	[2][3]
Molecular Weight	170.63 g/mol	-	[3]
Density	1.11 g/cm ³	Standard Conditions (assumed)	[1][2]
Boiling Point	95 °C	5 mmHg (667 Pa)	[2]
98 °C	667 Pa (~5 mmHg)	[4]	
> 200 °C	Atmospheric Pressure (Estimated)	[5]	

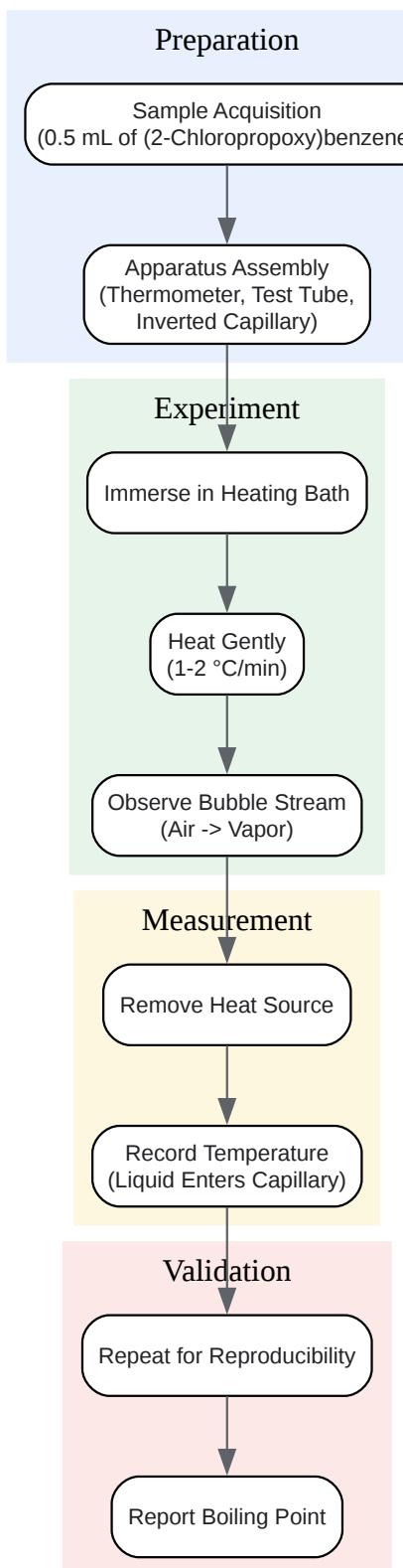
Part 1: Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[1] This property is a critical indicator of a substance's volatility and is fundamental for purification by distillation.

Causality Behind Experimental Choices

The available data indicates that **(2-Chloropropoxy)benzene** has a relatively high boiling point at atmospheric pressure.[5] High-temperature distillations can be problematic for many organic compounds, leading to decomposition. Therefore, vacuum distillation (distillation at reduced pressure) is the preferred method for purification. This is reflected in the experimental data, which is reported at a pressure of approximately 5 mmHg.[2][4] By lowering the external pressure, the boiling point is significantly reduced, allowing for distillation at a lower, less destructive temperature.

For precise determination on a small scale without requiring a full distillation apparatus, the micro-reflux or capillary method is highly effective and requires only a small sample volume.


Experimental Protocol: Micro-Boiling Point Determination (Capillary Method)

This protocol provides a reliable system for determining the boiling point of a small liquid sample.

- Apparatus Assembly:
 - Secure a small test tube containing approximately 0.5 mL of **(2-Chloropropoxy)benzene** to a calibrated thermometer. The thermometer bulb should be level with the liquid.
 - Take a capillary tube (sealed at one end) and place it, open-end down, into the liquid in the test tube.
 - Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.
- Heating and Observation:
 - Begin heating the bath gently. A slow, controlled heating rate (1-2 °C per minute) is crucial as the boiling point is approached.
 - Initially, a stream of bubbles will emerge from the capillary tip. This is the trapped air expanding and being expelled.
 - As the temperature rises, the bubbling will cease and then restart. A rapid and continuous stream of bubbles from the capillary indicates that the liquid's vapor has displaced all the air and its vapor pressure is overcoming the external pressure.
- Boiling Point Identification:
 - Once a continuous stream of vapor bubbles is observed, remove the heat source.
 - The bubbling will slow and eventually stop as the apparatus cools. The exact temperature at which the liquid begins to be drawn back into the capillary tube is the boiling point.[\[6\]](#)
 - At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
- System Validation:

- Repeat the measurement to ensure reproducibility. Consistent readings validate the result.
- For vacuum determination, the entire apparatus would be connected to a vacuum pump and the external pressure measured with a manometer.

Experimental Workflow: Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Determination.

Part 2: Determination of Density

Density is a measure of mass per unit volume ($\rho = m/V$) and is another fundamental physical constant useful for substance identification and quality control.[\[2\]](#) It is an intrinsic property that can indicate the purity of a sample.

Causality Behind Experimental Choices

The determination of density requires precise measurements of both mass and volume. While a graduated cylinder can be used for approximate measurements, its accuracy is limited. For research-grade data, a pipette or, more accurately, a pycnometer (density bottle) is required to measure the volume of the liquid with high precision. An electronic balance provides the necessary accuracy for mass measurement. Temperature control is critical because a liquid's volume, and thus its density, changes with temperature. Therefore, all measurements should be performed at a constant, recorded temperature.

Experimental Protocol: Density Determination

This protocol ensures an accurate and self-validating measurement of density.

- Mass of the Empty Container:
 - Using a calibrated electronic balance, measure the mass of a clean, dry measuring container (e.g., a 10 mL graduated cylinder or a density bottle). Record this mass (m_1).[\[5\]](#)
- Volume and Mass of the Liquid:
 - Accurately dispense a known volume of **(2-Chloropropoxy)benzene** into the container (e.g., 10.0 mL using a volumetric pipette). Record the exact volume (V).
 - Place the container with the liquid back on the electronic balance and record the total mass (m_2).[\[5\]](#)
- Calculation:
 - Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass: $m_{\text{liquid}} = m_2 - m_1$.

- Calculate the density using the formula: $\rho = m_{\text{liquid}} / V$.^[5] The units will typically be in g/mL, which is equivalent to g/cm³.
- System Validation and Precision:
 - Ensure the liquid is at a stable, recorded temperature before and during measurement.
 - Perform the measurement in triplicate to ensure the results are precise and reproducible.^[7] An average of the three values should be reported.
 - Properly cleaning and drying the glassware between measurements prevents cross-contamination and mass errors.

References

- Title: **(2-Chloropropoxy)benzene** (EVT-301658) Source: Everest Biotech URL:[Link]
- Title: 1-PHENOXY-2-CHLOROPROPANE Source: ChemBK URL:[Link]
- Title: **(2-Chloropropoxy)benzene** Source: PubChem URL:[Link]
- Title: **(2-Chloropropoxy)benzene** Source: LookChem URL:[Link]
- Title: The Density of Liquids and Solids (Experiment) Source: Chemistry LibreTexts URL: [Link]
- Title: Video: Boiling Points - Procedure Source: JoVE (Journal of Visualized Experiments) URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. (2-Chloropropoxy)benzene | C9H11ClO | CID 565152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]

- 5. Buy (2-Chloropropoxy)benzene (EVT-301658) | 53491-30-8 [evitachem.com]
- 6. (2-Chloropropyl)benzene | C9H11Cl | CID 231365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, (2-chloropropyl)- (CAS 10304-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [Physical properties of (2-Chloropropoxy)benzene (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582726#physical-properties-of-2-chloropropoxy-benzene-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com